Trihexylamine
Overview
Description
Trihexylamine is an organic compound with the molecular formula C18H39N. It is a tertiary amine, characterized by three hexyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a distinct amine odor. This compound is known for its use as a reagent in organic synthesis and as an extractant in various industrial processes .
Scientific Research Applications
Trihexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and as a reagent in organic synthesis.
Biology: this compound is employed in the extraction and purification of biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of dyes, pesticides, and as an extractant in metal recovery processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexylamine can be synthesized through several methods. One common method involves the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. For example, the hydrogenation of hexanenitrile in the presence of a palladium catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Trihexylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to secondary or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Hexylamine or dihexylamine.
Substitution: Various substituted amines depending on the reactants used.
Mechanism of Action
The mechanism of action of trihexylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. In biological systems, this compound can interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Triethylamine: A smaller tertiary amine with three ethyl groups.
Tripropylamine: A tertiary amine with three propyl groups.
Tributylamine: A tertiary amine with three butyl groups.
Comparison:
Basicity: Trihexylamine is less basic compared to smaller tertiary amines like triethylamine due to the steric hindrance of the larger hexyl groups.
Boiling Point: this compound has a higher boiling point compared to triethylamine and tripropylamine due to its larger molecular size.
Solubility: this compound is less soluble in water compared to smaller amines but is more soluble in organic solvents
This compound’s unique properties, such as its higher boiling point and lower basicity, make it suitable for specific applications where smaller amines might not be as effective.
Properties
IUPAC Name |
N,N-dihexylhexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIBWNEUYXDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059263, DTXSID301022397 | |
Record name | N,N-Dihexyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | 1-Hexanamine, N,N-dihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-hexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102-86-3, 68038-01-7 | |
Record name | Trihexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068038017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexanamine, N,N-dihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dihexyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9392WA249 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trihexylamine?
A1: this compound has the molecular formula C18H39N and a molecular weight of 269.52 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy to elucidate the structure of this compound-containing polymers. [] Additionally, Raman spectroscopy helps evaluate its selectivity in bifunctional anion exchange resins. []
Q3: How does this compound perform under high-pressure conditions?
A3: this compound plays a crucial role in the synthesis of the high-pressure polymorph of nanocrystalline LiFePO4 even at ambient pressure and low temperature. []
Q4: Can this compound be used in the synthesis of PVC materials?
A4: Yes, this compound serves as an antistatic agent in the formulation of environmentally friendly polyvinyl chloride (PVC) hose material. It enhances the material's low-temperature resistance, flexibility, and flame retardance. []
Q5: How does this compound function as a catalyst in polymerization reactions?
A5: this compound acts as a catalyst in the copolymerization of epoxides with cyclic anhydrides, facilitating the formation of polyester. []
Q6: Can this compound be utilized for the synthesis of quaternary ammonium compounds?
A6: Yes, this compound reacts with dimethyl carbonate to form quaternary ammonium methyl carbonates. Researchers have investigated the kinetics of this reaction, revealing valuable insights into reaction rates and activation energies. [, ]
Q7: What is the role of this compound in the allylation of phenol?
A7: this compound acts as an activator for quaternary ammonium poly(styrene-co-methylstyrene) catalysts used in the allylation of phenol. The structure of the catalyst, particularly the degree of ring substitution and crosslinkage, significantly influences the reaction's effectiveness. [, ]
Q8: How does the structure of a quaternary ammonium catalyst activated with this compound affect its catalytic activity?
A8: Research indicates that a catalyst with 10% ring substitution and 2% crosslinkage, activated with this compound, provides the best reactivity for the allylation of phenol. []
Q9: Can this compound be used in the development of supported liquid membranes for batteries?
A9: Yes, studies show that treating microporous polymeric films with this compound solutions can significantly increase zinc penetration resistivity, enhancing their potential application as separators in nickel-zinc secondary batteries. []
Q10: How does this compound compare to other tertiary amines in terms of extraction efficiency?
A11: Research indicates that this compound, in combination with an alcohol, exhibits the greatest synergistic effect in the extraction of carboxylic acids from aqueous solutions compared to other trialkylamines. []
Q11: Can this compound be used in the extraction of linear alkylbenzene sulfonates?
A13: Yes, this compound serves as an effective ion-pairing agent in the hollow fiber liquid phase micro-extraction of linear alkylbenzene sulfonates from aqueous samples. []
Q12: What is the role of this compound in solid-phase extraction methods for toxicological analysis?
A14: this compound, alongside nalorphine, serves as an internal standard in solid-phase extraction methods employing Bond-Elut Certify columns. This approach enables the simultaneous determination of various drugs of abuse and prescribed medications in biological fluids. []
Q13: Can supercritical water remove heteroatoms from this compound?
A15: Research suggests that supercritical water can facilitate the removal of nitrogen from this compound, offering a potential method for the treatment of hazardous materials containing this compound. []
Q14: What is the role of this compound in the synthesis of phthalocyanine-containing epoxy oligomers?
A17: this compound is used in the synthesis of CuPhc[COOH]4[SO3NH(C6H13)3]4, a salt used in the production of phthalocyanine-containing epoxy oligomers. The hydrophobic properties of this compound contribute to the lower hygroscopicity of the final product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.